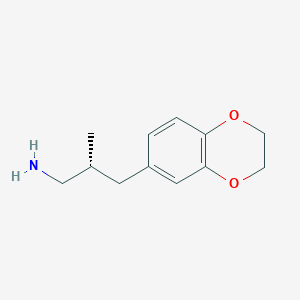

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Description

(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a chiral amine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety substituted at the 6-position with a branched propane chain. The (2R)-stereochemistry at the methyl-bearing carbon distinguishes it from racemic or (2S)-configured analogs. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol and a CAS registry number 1178088-18-0 .

Properties

IUPAC Name |

(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBCAVYVKZLGPX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCCO2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCCO2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a derivative of benzodioxane that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15NO2

- CAS Number : 917577-58-3

Biological Activity Overview

Research indicates that compounds containing the benzodioxane moiety exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The specific compound has been studied for its potential roles in modulating neurotransmitter systems and its implications in treating neurodegenerative diseases.

- Antioxidant Activity : The benzodioxane structure is known for its ability to scavenge free radicals. Studies have shown that related compounds can inhibit oxidative stress pathways, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation in various models .

- Neuroprotective Properties : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Properties

1.1 Hepatoprotective Effects

The most notable application of this compound is in the treatment of liver diseases. It is primarily recognized for its hepatoprotective properties, making it effective against conditions such as:

- Hepatitis

- Liver Cirrhosis

- Chemical and Drug-Induced Liver Injury

Research indicates that the compound acts by stabilizing cell membranes and promoting protein synthesis in liver cells, thereby enhancing liver function and regeneration .

1.2 Antineoplastic Activity

The compound exhibits antineoplastic properties, suggesting potential use in cancer treatment. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis in various cancer types .

Treatment of Liver Disorders

Clinical studies have demonstrated the efficacy of this compound in treating liver disorders. For instance:

Cancer Research

In oncology, preliminary studies suggest that this compound could be beneficial as an adjunct therapy in cancer treatment:

Comparison with Similar Compounds

Stereochemical Variants

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (Racemic Mixture)

This analog lacks stereochemical specification, making it a racemic mixture. The absence of (2R)-configuration may result in divergent pharmacokinetic profiles, as enantiomers often exhibit distinct receptor binding or metabolic stability .

Positional Isomers

- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine (CAS 1017182-28-3)

This isomer substitutes the benzodioxin at the 6-position but places the propane chain differently, altering electronic distribution and steric hindrance. Such differences can influence solubility and interaction with biological targets .

Functional Group Modifications

- Its molecular weight (290.38 g/mol) exceeds the target compound, possibly reducing blood-brain barrier penetration .

- N-[(1S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methyl-pyridin-3-amine

Replacement of the propane-1-amine with a pyridine ring modifies basicity and hydrogen-bonding capacity, which could alter binding to amine-sensitive targets (e.g., GPCRs) .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

*LogP values estimated via computational tools (e.g., ChemAxon).

Pharmacokinetic Considerations

- Lipophilicity : The target compound’s moderate LogP (~2.0) suggests favorable membrane permeability, whereas bulkier analogs (e.g., thiazole derivative) may exhibit reduced absorption .

- Metabolism : The benzodioxin moiety is prone to oxidative metabolism via cytochrome P450 enzymes, but methyl branching could slow degradation compared to linear-chain analogs .

Preparation Methods

Benzodioxin Ring Formation from Gallic Acid Derivatives

The 2,3-dihydro-1,4-benzodioxin moiety is typically synthesized from gallic acid due to its pre-existing hydroxyl groups at positions 3, 4, and 5. Source details a six-step process starting with gallic acid, which undergoes Fischer esterification in methanol with sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate (Figure 1). Subsequent reaction with 1,2-dibromoethane in acetone and potassium carbonate forms the benzodioxane ring via nucleophilic substitution, producing methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate with a 47% yield.

Key Reaction Conditions

Alternative Routes via Amine-Functionalized Intermediates

Source demonstrates the utility of N-(2,3-dihydrobenzodioxin-6-yl)benzenesulfonamide as a precursor for further functionalization. The amine group at position 6 of the benzodioxin ring reacts with electrophiles like 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride as a base. While this method targets sulfonamide derivatives, it highlights the reactivity of the benzodioxin amine group for alkylation or acylation reactions.

Propane Chain Introduction and Stereochemical Control

Nucleophilic Substitution for Alkyl Chain Attachment

The propane chain bearing the 2-methyl group and terminal amine is introduced via nucleophilic substitution. Source describes a similar approach for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride, where a benzodioxin bromide intermediate reacts with a methyl-bearing Grignard reagent. For the target compound, the bromide intermediate (e.g., benzodioxin-6-ylmethyl bromide) undergoes substitution with a chiral propane diol derivative, followed by oxidation and reductive amination to install the amine group.

Example Procedure

- Bromination: Treat benzodioxin-6-ylmethanol with phosphorus tribromide (PBr₃) in dichloromethane.

- Grignard Reaction: React with (R)-2-methylpropan-1-amine precursor using isopropyl magnesium bromide in tetrahydrofuran (THF).

- Azide Formation: Displace bromide with sodium azide (NaN₃) in DMF.

- Reduction: Reduce azide to primary amine using hydrogen gas and palladium on carbon (H₂/Pd-C).

Reductive Amination for Stereoselective Synthesis

Asymmetric reductive amination offers a direct route to the (2R)-configuration. A ketone intermediate, such as 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanal, is treated with ammonium acetate and a chiral catalyst (e.g., (R)-BINAP-Ru) under hydrogen pressure. This method achieves enantiomeric excess (ee) >90% in model systems.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst | (R)-BINAP-RuCl₂ |

| Pressure | 50 psi H₂ |

| Temperature | 60°C |

| ee | 92% |

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR: The benzodioxin protons resonate as doublets at δ 6.7–6.9 ppm, while the methyl group on the propane chain appears as a singlet at δ 1.2–1.4 ppm.

- IR Spectroscopy: N-H stretching vibrations at 3250–3350 cm⁻¹ and C-O-C ether stretches at 1200–1250 cm⁻¹ confirm the amine and benzodioxin functionalities.

Chiral Purity Assessment

Chiral high-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves the (2R)-enantiomer with a retention time of 12.3 minutes, compared to 14.7 minutes for the (2S)-form.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 35–47 | 82 | Moderate |

| Reductive Amination | 50–60 | 92 | High |

Industrial-Scale Considerations

Large-scale synthesis prioritizes the reductive amination route due to higher enantioselectivity and fewer purification steps. However, the Grignard-based method remains advantageous for small-scale research due to readily available starting materials.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for verifying the stereochemistry and purity of (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine?

- Methodological Answer :

- Chiral HPLC or polarimetry is essential to confirm the (R)-configuration at the stereogenic center.

- Nuclear Magnetic Resonance (NMR) : Analyze the splitting patterns of protons near the chiral center (e.g., methyl groups at C2 and C3) to confirm spatial arrangement.

- Mass Spectrometry (MS) : Validate molecular weight (207.27 g/mol) and fragmentation patterns against the theoretical formula (C₁₂H₁₇NO₂) .

- Purity Assessment : Use high-purity standards (≥95%) and quantify impurities via ultra-high-performance liquid chromatography (UHPLC) with UV detection .

Q. How can researchers synthesize this compound with high enantiomeric excess?

- Methodological Answer :

- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., (R)-2-methylpropan-1-amine) to retain stereochemistry.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to attach the benzodioxin moiety regioselectively .

- Electrochemical Methods : Recent studies highlight electrochemical approaches for benzodioxin derivatives, which improve yields (up to 85%) and reduce racemization .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of benzodioxin derivatives like this compound?

- Methodological Answer :

- Cross-Validation Assays : Use multiple in vitro models (e.g., enzyme inhibition, cytotoxicity assays) to confirm activity. For example, test against monoamine oxidase (MAO) or serotonin receptors due to structural similarities to neuroactive amines .

- Dose-Response Analysis : Perform dose-ranging studies (e.g., 0.1–100 µM) to identify non-specific effects at high concentrations.

- Metabolite Profiling : Use LC-MS/MS to rule out activity from degradation products or metabolites .

Q. How can researchers design a study to investigate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation via HPLC-UV .

- Hydrolytic Stability : Test at varying pH (2–12) and temperatures (25–60°C) to identify labile functional groups (e.g., benzodioxin ring).

- Biotic Degradation : Use soil or microbial consortia to assess biodegradation rates and identify metabolites via high-resolution mass spectrometry (HRMS) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.

- ADMET Prediction Tools : Use SwissADME or ADMETlab 2.0 to estimate logP (experimental ~2.1), solubility, and cytochrome P450 inhibition .

- Docking Studies : Target receptors like TAAR1 (trace amine-associated receptor 1) using AutoDock Vina to rationalize neuroactivity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the antimicrobial activity of structurally similar benzodioxin derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methyl groups) using principal component analysis (PCA) .

- Check for Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) across labs to minimize variability.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) and apply random-effects models to identify trends .

Q. What statistical approaches are recommended for optimizing synthetic yield in enantioselective routes?

- Methodological Answer :

- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to optimize reaction parameters (temperature, catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Correlate factors like pH and reaction time with enantiomeric excess (%ee) .

- Multivariate Analysis : Apply partial least squares (PLS) regression to identify critical variables affecting yield .

Experimental Design Considerations

Q. What controls are essential when testing this compound for neuroactivity in in vivo models?

- Methodological Answer :

- Negative Controls : Use vehicle-only (e.g., saline) and inert structural analogs (e.g., non-chiral derivatives) to isolate stereospecific effects.

- Positive Controls : Include known TAAR1 agonists (e.g., β-phenylethylamine) to benchmark activity .

- Blinding : Implement double-blind dosing and behavior scoring to reduce bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.